molecular formula C19H12F11NO2 B11566310 N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide

Cat. No.: B11566310
M. Wt: 495.3 g/mol
InChI Key: PTCODNBIONJONJ-UHFFFAOYSA-N
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Description

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique chemical structure, which includes a benzamide core linked to a phenyl ring substituted with a trifluoromethyl group and an octafluoropentyl ether chain. The extensive fluorination imparts distinct physicochemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide typically involves multiple steps:

    Formation of the Octafluoropentyl Ether: The octafluoropentyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on a pentyl chain is replaced by fluorine atoms.

    Attachment to the Phenyl Ring: The octafluoropentyl ether is then attached to the phenyl ring through an etherification reaction, often using a base catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction, using trifluoromethyl chloride and a Lewis acid catalyst.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, where the amine group of the benzamide reacts with the substituted phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The fluorine atoms on the octafluoropentyl chain can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique fluorine content.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets in a unique manner.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide involves its interaction with molecular targets through its fluorinated groups. The extensive fluorination enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This can lead to modulation of protein function or disruption of membrane integrity, depending on the specific biological context.

Comparison with Similar Compounds

  • N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}acetamide
  • N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}propionamide

Uniqueness: N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-(trifluoromethyl)phenyl}benzamide is unique due to its specific combination of a benzamide core with a highly fluorinated side chain and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as high chemical stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C19H12F11NO2

Molecular Weight

495.3 g/mol

IUPAC Name

N-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H12F11NO2/c20-15(21)17(24,25)19(29,30)16(22,23)9-33-13-8-11(18(26,27)28)6-7-12(13)31-14(32)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,31,32)

InChI Key

PTCODNBIONJONJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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